N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a unique fusion of chromene, thiazole, and furan moieties
Mechanism of Action
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide is a thiazole-based heterocyclic amide . Thiazole compounds have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .
Biochemical Pathways
Thiazole compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
This compound has been investigated for its antimicrobial activity . The compound showed good antimicrobial activity against eight tested microorganisms, suggesting potential pharmacological and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene-thiazole derivatives and furan-carboxamide analogs. Examples are:
- N-(chromeno[4,3-d]thiazol-2-yl)acetamide
- N-(chromeno[4,3-d]thiazol-2-yl)benzamide
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide is unique due to its specific structural features that combine the properties of chromene, thiazole, and furan moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14(11-6-3-7-19-11)17-15-16-13-9-4-1-2-5-10(9)20-8-12(13)21-15/h1-7H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYHWSORBZBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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